molecular formula C18H21NO3 B4440248 N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)propanamide

N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)propanamide

Cat. No. B4440248
M. Wt: 299.4 g/mol
InChI Key: GXAKBBYUVWHCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)propanamide, commonly known as DMC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMC belongs to the class of phenylpropanoids and is structurally similar to other compounds that possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of DMC is not fully understood. However, it is believed to exert its effects by modulating the activity of several signaling pathways involved in inflammation and pain. DMC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
DMC has been shown to possess several biochemical and physiological effects. It has been demonstrated to possess antioxidant properties and can scavenge free radicals. DMC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, DMC has been shown to possess anti-nociceptive properties and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using DMC in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. However, limitations include the lack of knowledge regarding its long-term safety and efficacy, as well as the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DMC. One potential direction is to investigate its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of novel analogs of DMC may lead to compounds with improved therapeutic efficacy and safety.

Scientific Research Applications

DMC has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. DMC has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-7,9-10,12H,8,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAKBBYUVWHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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